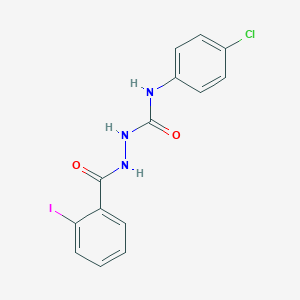![molecular formula C22H33N3O4 B6064112 2-[1-(cyclohexylmethyl)-3-oxopiperazin-2-yl]-N-[(3,5-dimethoxyphenyl)methyl]acetamide](/img/structure/B6064112.png)
2-[1-(cyclohexylmethyl)-3-oxopiperazin-2-yl]-N-[(3,5-dimethoxyphenyl)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(cyclohexylmethyl)-3-oxopiperazin-2-yl]-N-[(3,5-dimethoxyphenyl)methyl]acetamide is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by its complex structure, which includes a piperazine ring substituted with a cyclohexylmethyl group, an oxo group, and an acetamide moiety linked to a dimethoxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(cyclohexylmethyl)-3-oxopiperazin-2-yl]-N-[(3,5-dimethoxyphenyl)methyl]acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperazine ring, followed by the introduction of the cyclohexylmethyl group through alkylation. The oxo group is then introduced via oxidation reactions. The final step involves the acylation of the piperazine derivative with 3,5-dimethoxybenzylamine to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to increase yield and reduce reaction times. Purification processes such as crystallization, distillation, and chromatography are also crucial in obtaining the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[1-(cyclohexylmethyl)-3-oxopiperazin-2-yl]-N-[(3,5-dimethoxyphenyl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring and the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various alkyl or acyl groups into the molecule.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-(cyclohexylmethyl)-3-oxopiperazin-2-yl]-N-[(3,5-dimethoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[1-(cyclohexylmethyl)-3-oxopiperazin-2-yl]-N-methyl-N-[(3-methylpyridin-4-yl)methyl]acetamide
- 4-[5-(cyclohexylmethyl)-2,4-dimethoxyphenyl]-4-oxobutanoic acid
Uniqueness
2-[1-(cyclohexylmethyl)-3-oxopiperazin-2-yl]-N-[(3,5-dimethoxyphenyl)methyl]acetamide is unique due to its specific substitution pattern and the presence of both cyclohexylmethyl and dimethoxyphenyl groups. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
IUPAC Name |
2-[1-(cyclohexylmethyl)-3-oxopiperazin-2-yl]-N-[(3,5-dimethoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N3O4/c1-28-18-10-17(11-19(12-18)29-2)14-24-21(26)13-20-22(27)23-8-9-25(20)15-16-6-4-3-5-7-16/h10-12,16,20H,3-9,13-15H2,1-2H3,(H,23,27)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNGVUGWGQAANOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CNC(=O)CC2C(=O)NCCN2CC3CCCCC3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-bromo-3,3,3-trifluoro-2-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B6064052.png)
![2-{3-[(1E)-2-[4-(METHYLSULFANYL)PHENYL]ETHENYL]-1,2,4-OXADIAZOL-5-YL}PHENOL](/img/structure/B6064059.png)
![2-[4-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)-4-(PHENETHYLAMINO)BUTYL]-1H-ISOINDOLE-1,3(2H)-DIONE](/img/structure/B6064064.png)

![N-[4-(4-morpholinyl)benzyl]-1-(2-thienylsulfonyl)-4-piperidinecarboxamide](/img/structure/B6064076.png)
![2-methyl-N-{3-[(2-nitrobenzoyl)amino]phenyl}benzamide](/img/structure/B6064081.png)
![4-{[4-cyclopentyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B6064090.png)
![N-[2-(3-hydroxy-1-piperidinyl)ethyl]-1-benzofuran-5-carboxamide trifluoroacetate (salt)](/img/structure/B6064104.png)
![2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B6064117.png)
![2-[4-[(6-chloro-2H-chromen-3-yl)methyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6064124.png)

![N-allyl-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-3-piperidinecarboxamide](/img/structure/B6064128.png)
![N'-[(E)-(4-hydroxy-3,5-diiodophenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B6064141.png)
![1-[2-({[2-(2-methoxyphenyl)ethyl]amino}methyl)phenoxy]-3-(1-piperidinyl)-2-propanol](/img/structure/B6064151.png)
